

# trigonelline S-adenosyl-L-methionine methylation

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## Compound Focus: Trigonelline

CAS No.: 535-83-1

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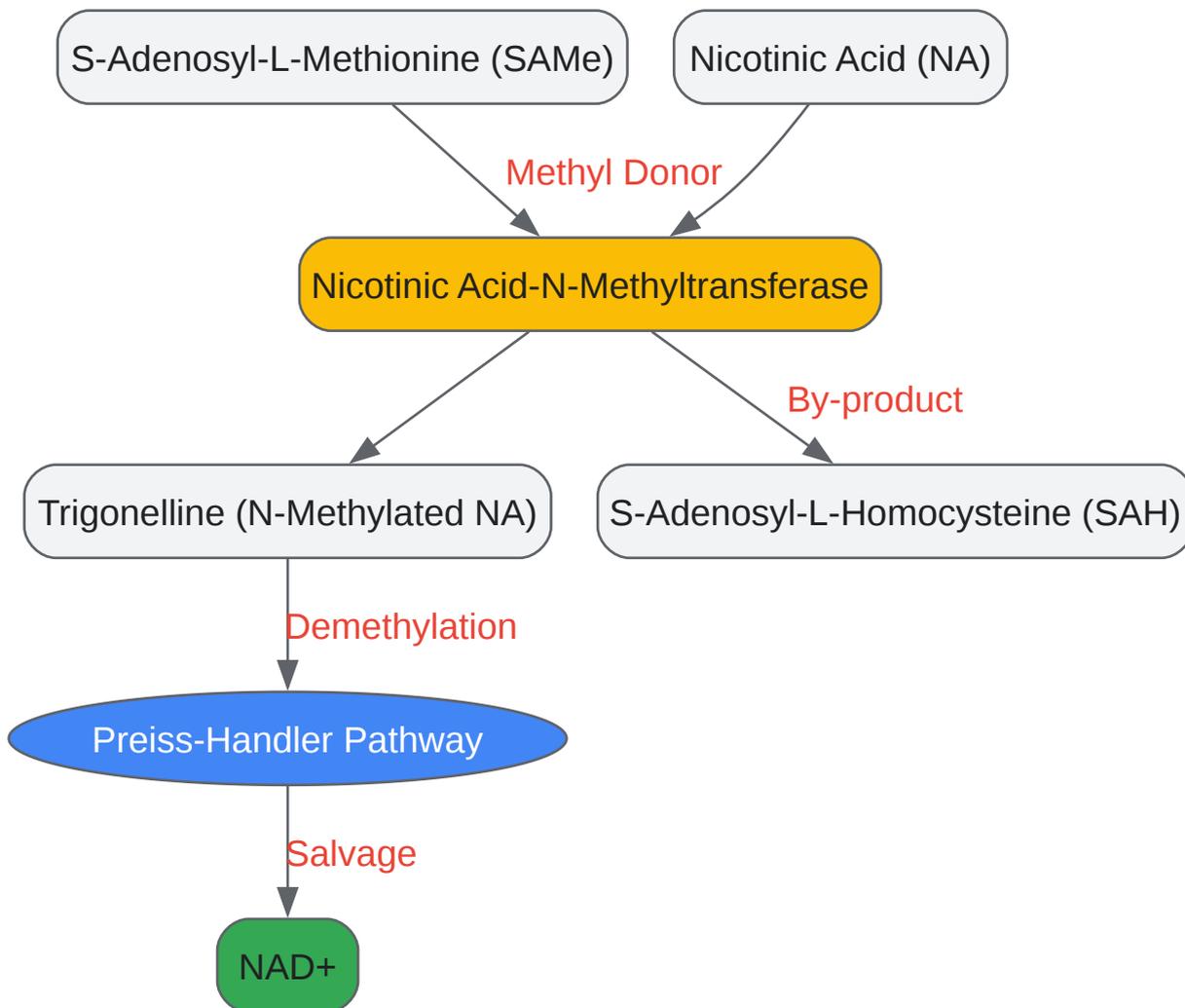
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## The Core Biochemical Relationship

**Trigonelline** and S-adenosyl-L-methionine (SAME) are connected through a single, defined biosynthetic pathway. SAME acts as the universal methyl donor in biological systems, while **trigonelline** is a specific product of one of these methylation reactions.

- **SAME as the Methyl Donor:** SAME is a pleiotropic molecule critical for over 40 different methylation reactions, including the methylation of nucleic acids, proteins, phospholipids, and hormones [1]. It is synthesized from ATP and the essential amino acid methionine [2].
- **Trigonelline Biosynthesis:** **Trigonelline** is an N-methylated conjugate of nicotinic acid (NA). Its biosynthesis is catalyzed by the enzyme **S-adenosyl-L-methionine nicotinic acid-N-methyltransferase** (EC 2.1.1.7), which transfers a methyl group from SAME to nicotinic acid [3] [4]. This reaction also produces S-adenosyl-L-homocysteine (SAH) [4].

The diagram below illustrates this relationship and the subsequent metabolic fate of **trigonelline**.



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Relationship and metabolic fate of **trigonelline** and SAME. **Trigonelline** is synthesized from SAME and nicotinic acid, and can be metabolized back into the NAD<sup>+</sup> pool.

## Quantitative Data and Molecular Characteristics

The tables below summarize key quantitative data on the enzyme that links these two molecules and the molecular characteristics of **trigonelline** and SAME.

**Table 1: Purification and Kinetic Properties of S-adenosyl-L-methionine Nicotinic Acid-N-Methyltransferase from *Glycine max* (Soybean) Leaves [3]**

Property	Value
Source	Leaves of <i>Glycine max</i> (Soybean)
Final Purification	2650-fold
Final Recovery	4%
Molecular Mass (SDS-PAGE)	41.5 kDa
Native Molecular Mass (Gel Filtration)	~85 kDa (suggesting a homodimer)
Km for S-adenosyl-L-Methionine	31 $\mu$ M
Km for Nicotinic Acid	12.5 $\mu$ M
Optimum pH	6.5
Optimum Temperature	40–45 °C
Stabilizing Agents	Dithiothreitol (10 mM), Glycerol (20%)
Inhibitor	Hg <sup>2+</sup>

Table 2: Molecular Characteristics of **Trigonelline** and **S-adenosyl-L-Methionine (SAME)**

Property	Trigonelline	S-adenosyl-L-Methionine (SAME)
IUPAC Name	1-methylpyridin-1-ium-3-carboxylate	(2S)-2-Amino-4-[(S)-{[(2S,3S,4R,5R)-5-(4-amino-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl}methylsulfaniumyl]butanoate [2]
Chemical Formula	C <sub>7</sub> H <sub>7</sub> NO <sub>2</sub> [4]	C <sub>15</sub> H <sub>22</sub> N <sub>6</sub> O <sub>5</sub> S [2]
Key Biological Role	Cell cycle regulator, compatible solute, NAD <sup>+</sup> precursor [3] [5]	Principal methyl donor, precursor to glutathione and polyamines [1] [6] [2]

Property	Trigonelline	S-adenosyl-L-Methionine (SAME)
Natural Abundance	Up to 7.2 g/kg in coffee beans [4]	Produced endogenously in all cells, primarily in the liver [2]

## Key Experimental Findings and Protocols

Recent research has uncovered a significant functional reversal in the **trigonelline**-SAME relationship: **trigonelline** can act as a precursor for NAD<sup>+</sup> biosynthesis, a process that influences methylation capacity.

**Table 3: Evidence for Trigonelline as an NAD<sup>+</sup> Precursor and its Physiological Impact [5]**

Model System	Key Finding	Proposed Mechanism
Human Sarcopenia	Serum trigonelline levels are reduced and correlate with muscle strength and mitochondrial oxidative phosphorylation.	Trigonelline is incorporated into the NAD <sup>+</sup> pool, boosting cellular energy metabolism.
Primary Human Myotubes	Trigonelline increases NAD <sup>+</sup> levels (EC <sub>50</sub> = 315 μM) and rescues NAD <sup>+</sup> deficiency induced by NAMPT inhibition.	Metabolism via the <b>Preiss-Handler pathway</b> , independent of the NAMPT salvage pathway.
<i>C. elegans</i>	Improves mitochondrial respiration, reduces age-related muscle wasting, increases lifespan and mobility.	Effect is <b>NAD<sup>+</sup>-dependent</b> and requires sirtuin activity.
Aged Mice	Dietary trigonelline supplementation enhances muscle strength and prevents fatigue.	Systemic increase in NAD <sup>+</sup> levels.

### Detailed Experimental Protocol: Assessing Trigonelline as an NAD<sup>+</sup> Precursor in Cultured Cells [5]

This methodology can serve as a basis for *in vitro* investigation.

- **Cell Culture:** Use primary human skeletal muscle myotubes (HSMMs). As a control, use cell lines with low expression of the rate-limiting enzyme NA phosphoribosyltransferase (NAPRT), such as HepG2 or C2C12, which are expected to be less responsive.

- **Treatment:**
  - Prepare a dose-response curve of **trigonelline** (e.g., 0.1  $\mu$ M to 1 mM) in culture medium.
  - To model NAD<sup>+</sup> deficiency and isolate the Preiss-Handler pathway, co-treat cells with the NAMPT inhibitor FK866 (e.g., 10 nM) to block the NAD<sup>+</sup> salvage pathway.
  - Include controls: vehicle, nicotinic acid (NA), and other precursors like Nicotinamide Riboside (NR) or Nicotinamide Mononucleotide (NMN).
- **NAD<sup>+</sup> Quantification:** After a defined incubation period (e.g., 24-48 hours), lyse the cells and measure intracellular NAD<sup>+</sup> levels using a validated method, such as:
  - **Enzymatic Cycling Assays**
  - **Liquid Chromatography-Mass Spectrometry (LC-MS/MS)**
- **Data Analysis:** Calculate the half-maximal effective concentration (EC<sub>50</sub>) for **trigonelline** and compare NAD<sup>+</sup> boosting efficacy against other precursors.

## Critical Considerations for Research and Development

- **SAMe Supplementation Paradox:** Contrary to the assumption that "more SAMe equals more methylation," excess SAMe can be catabolized to **adenine** and **methylthioadenosine (MTA)**, which are toxic and act as methylation inhibitors [7]. This highlights a critical regulatory mechanism in methyl metabolism.
- **Clinical Efficacy of SAMe:** Evidence supporting SAMe for liver diseases is mixed. Systematic reviews conclude it has **limited clinical value** for specific chronic liver diseases, despite a plausible biological mechanism and a good safety profile [8] [6].
- **Therapeutic Potential of Trigonelline:** The discovery that **trigonelline** boosts NAD<sup>+</sup> via the Preiss-Handler pathway identifies it as a promising candidate for addressing age-related mitochondrial dysfunction and muscle decline (sarcopenia) [5].

## Conclusion and Future Perspectives

The relationship between **trigonelline** and SAMe extends beyond a simple donor-product enzymatic reaction. The ability of **trigonelline** to be salvaged into NAD<sup>+</sup> creates a metabolic link between methyl group metabolism (SAMe-driven) and cellular energy status (NAD<sup>+</sup>-driven). Key research directions should include:

- Identifying the unknown **trigonelline demethylase** enzyme in mammals [5].
- Exploring the paradoxical **inhibitory effects of high-dose SAMe** on methylation [7].
- Conducting larger clinical trials to validate the therapeutic efficacy of both **trigonelline** for sarcopenia and SAMe for depression and liver conditions.

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